

Comparative NMR Analysis: 2,4-Dibromo-6-methylpyridin-3-ol and its Analogue

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Compound of Interest

Compound Name: **2,4-Dibromo-6-methylpyridin-3-ol**

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A detailed comparison of the predicted ^1H and ^{13}C NMR spectral data for **2,4-Dibromo-6-methylpyridin-3-ol** against experimental data for the related compound, 4-Bromo-6-methylpyridin-3-ol. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of similar substituted pyridine scaffolds.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **2,4-Dibromo-6-methylpyridin-3-ol**. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted ^1H and ^{13}C NMR data as the primary reference. To offer a valuable comparative context, this predicted data is juxtaposed with experimental ^1H and ^{13}C NMR data for the structurally related analogue, 4-Bromo-6-methylpyridin-3-ol. This comparison highlights the influence of substituent patterns on the chemical shifts of the pyridine ring system.

Data Presentation: NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **2,4-Dibromo-6-methylpyridin-3-ol** and the experimental data for 4-Bromo-6-methylpyridin-3-ol.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity
2,4-Dibromo-6-methylpyridin-3-ol	-CH ₃	2.35	Singlet
H-5	7.30	Singlet	
-OH	(Broad singlet, variable)	-	
4-Bromo-6-methylpyridin-3-ol	-CH ₃	2.38	Singlet
H-2	7.85	Singlet	
H-5	7.15	Singlet	
-OH	(Broad singlet, variable)	-	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
2,4-Dibromo-6-methylpyridin-3-ol	-CH ₃	22.5
C-2	140.1	
C-3	145.0	
C-4	115.8	
C-5	125.1	
C-6	152.3	
4-Bromo-6-methylpyridin-3-ol	-CH ₃	21.7
C-2	141.5	
C-3	149.2	
C-4	110.5	
C-5	126.8	
C-6	150.4	

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below. This protocol is generally applicable for the analysis of small organic molecules like the pyridin-3-ol derivatives discussed herein.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

2. NMR Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- For ^{13}C NMR:
 - Acquire the spectrum with proton decoupling.
 - Typical acquisition parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
 - The number of scans will be significantly higher than for ^1H NMR, often ranging from 1024 to 4096 scans, due to the low natural abundance of the ^{13}C isotope.

3. Data Processing:

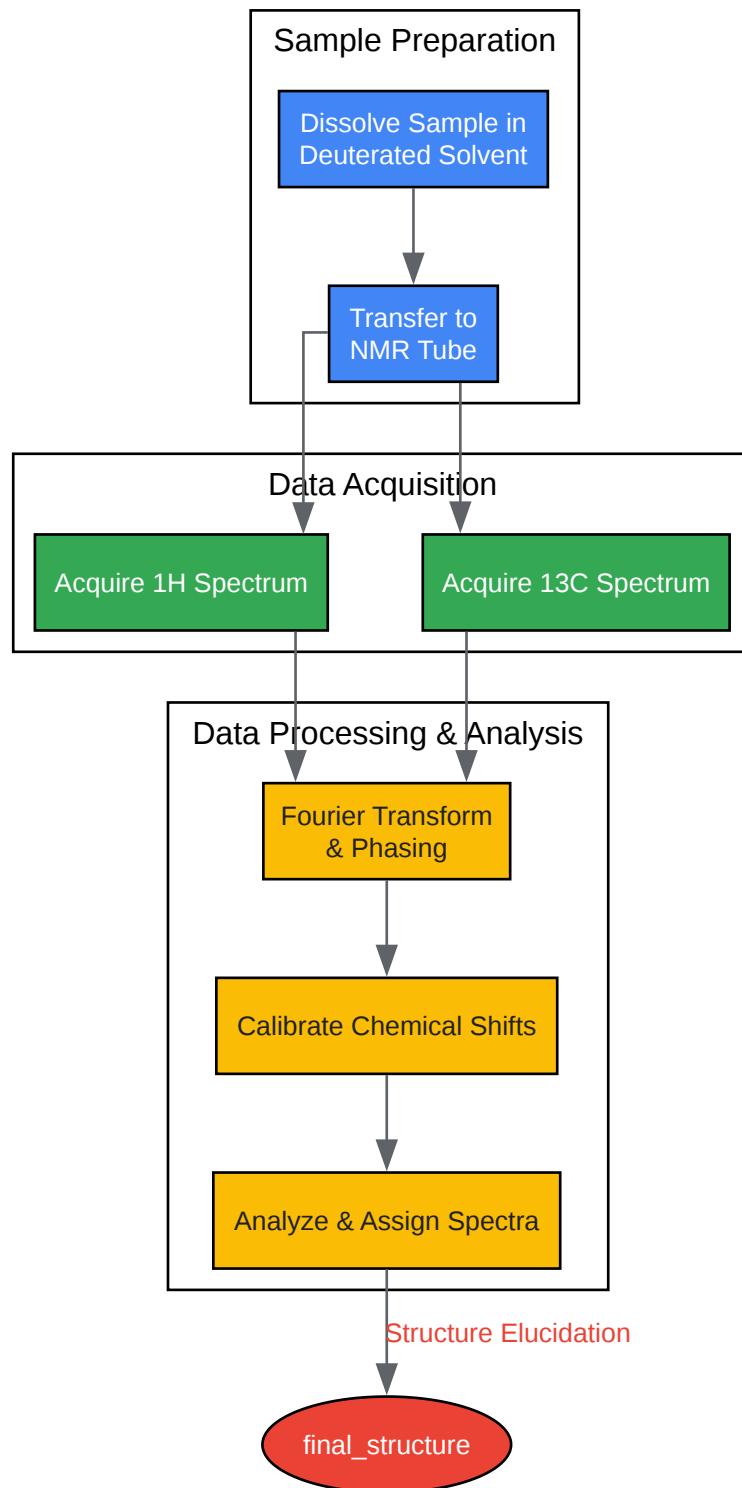
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (in Hz) in the ^1H NMR spectrum to deduce the connectivity of the protons.
- Assign the signals in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecular structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of NMR analysis and the structural relationship between the compared compounds.

NMR Analysis Workflow



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Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure elucidation.

Structural Comparison of Pyridin-3-ol Derivatives

2,4-Dibromo-6-methylpyridin-3-ol

Structural Analogue
(Lacks Bromine at C2)

4-Bromo-6-methylpyridin-3-ol

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Caption: A diagram showing the structural relationship between **2,4-Dibromo-6-methylpyridin-3-ol** and its analogue, 4-Bromo-6-methylpyridin-3-ol.

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